2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide
Description
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide (CAS: 1171808-03-9) is a heterocyclic compound featuring an isoquinoline backbone substituted with a methyl group at position 2 and a carbohydrazide functional group at position 4 . The carbohydrazide moiety (-CONHNH₂) enhances reactivity and enables the formation of Schiff bases or coordination complexes, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-6-9(10(15)13-12)7-4-2-3-5-8(7)11(14)16/h2-6H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGMVENSDPDKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide typically involves the reaction of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Chemical Reactions Analysis
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide is primarily used as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities.
Antimicrobial Properties:
Recent studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it demonstrated moderate effectiveness against both gram-positive and gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
The mechanism of action is believed to involve the inhibition of key enzymes crucial for bacterial cell wall synthesis or metabolic pathways.
Biological Studies
Biochemical Assays:
The compound serves as a probe in biochemical assays aimed at studying enzyme activities and interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on various biochemical pathways.
Anticancer Activity:
In vitro studies have assessed the anticancer properties of derivatives of this compound on cancer cell lines, such as MCF-7. The results indicated a reduction in cell viability with IC50 values ranging from 10 to 15 µM, showcasing its potential as a lead compound for cancer therapy.
Materials Science
Development of New Materials:
The unique chemical properties of this compound make it suitable for the development of new materials with specific functionalities. This includes applications in organic electronics and photonic devices due to its electronic properties.
Case Study 1: Antimicrobial Resistance
A study focused on the antimicrobial properties of derivatives derived from this compound against resistant bacterial strains showed promising results. The derivatives exhibited lower MIC values than traditional antibiotics like ampicillin, suggesting their potential role in combating antibiotic resistance .
Case Study 2: Anticancer Efficacy
Another investigation explored the anticancer efficacy of synthesized derivatives on cancer cell lines. The findings indicated significant cytotoxic effects at low concentrations, highlighting the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in the Quinoline/Isoquinoline Family
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
2.2 Key Differences and Implications
Core Structure: Quinoline vs. Isoquinoline: The position of the nitrogen atom (quinoline: N at C1; isoquinoline: N at C2) alters electronic distribution and binding interactions. Isoquinolines often exhibit enhanced lipophilicity, influencing bioavailability .
Substituent Effects: Chloro (C6): Enhances electrophilicity and may improve antimicrobial activity in quinoline derivatives . Methyl (C2): Steric hindrance in the target compound may reduce enzymatic degradation compared to unsubstituted analogs .
Functional Group Variations: Carbohydrazide (-CONHNH₂): Common in the target and quinoline analogs, enabling chelation or Schiff base formation. Positional differences (C3 vs. C4) affect molecular geometry . Nitrile (-CN): In the carbonitrile analog, this group increases polarity and may serve as a hydrogen-bond acceptor .
Synthetic Accessibility: The target compound and its quinoline analogs are synthesized via hydrazine hydrate reactions, but nitrobenzylidene or benzimidazole derivatives require additional condensation steps .
Biological Activity
Chemical Identity and Structure
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide, with the CAS number 1171808-03-9, has the molecular formula CHNO and a molecular weight of approximately 217.22 g/mol. This compound is a derivative of isoquinoline, featuring a carbohydrazide functional group that contributes to its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The product is purified through recrystallization to obtain a high-purity compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of isoquinoline, including this compound. The compound has shown promising antibacterial activity against several strains of bacteria.
Case Studies and Findings
-
Antibacterial Assays : In vitro testing revealed moderate antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating that the compound can inhibit bacterial growth effectively at specific concentrations .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus cereus 16 - Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis or metabolic pathways .
Antiviral Activity
The compound has also been evaluated for its potential as an antiviral agent, particularly against HIV.
Other Biological Activities
Beyond antimicrobial and antiviral effects, derivatives of isoquinoline have been explored for their anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, indicating that further research into this compound could uncover additional therapeutic potentials .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide, and how can computational methods optimize these pathways?
- Methodological Answer: The synthesis of this compound can be optimized using quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. State-of-the-art reaction path search methods, as employed by ICReDD, integrate computational predictions with experimental validation. For instance, hybrid approaches combining ab initio calculations and high-throughput experimentation can identify optimal catalysts, solvents, and temperature ranges, reducing trial-and-error efforts . A feedback loop between experimental data and computational refinement ensures iterative optimization of reaction conditions.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer: Key techniques include:
- HPLC (C18 reverse-phase column, acetonitrile/water gradient elution) for purity assessment.
- NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions and hydrazide functionality.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.
Cross-referencing with computational IR spectra (via DFT) can resolve structural ambiguities .
Q. What safety protocols are essential when handling carbohydrazide derivatives in experimental settings?
- Methodological Answer:
- Use fume hoods for synthesis steps to avoid inhalation exposure.
- Implement PPE (gloves, lab coats) to prevent skin contact, as hydrazides can exhibit toxicity .
- Follow institutional chemical hygiene plans (e.g., Chemical Hygiene Plan and Safety Regulations for advanced labs), including 100% compliance with safety exams before experimental work .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound observed across different solvent systems?
- Methodological Answer:
- Apply factorial design (e.g., 2³ factorial matrix) to systematically test variables like solvent polarity, temperature, and catalyst loading .
- Use multivariate regression to identify interactions between variables.
- Validate findings with in silico solvent modeling (COSMO-RS or MD simulations) to correlate solvent effects with reaction outcomes .
Q. What in silico strategies are effective for predicting the biological targets of this compound?
- Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target libraries (e.g., kinases, proteases) to prioritize candidates.
- Refine predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability.
- Integrate AI-driven platforms (e.g., COMSOL Multiphysics with AI modules) for high-throughput virtual screening and binding affinity scoring .
Q. How can factorial experimental design be applied to study the structure-activity relationships (SAR) of this compound?
- Methodological Answer:
- Design a mixed-level factorial experiment varying substituents (e.g., methyl group position, hydrazide modifications) and reaction conditions.
- Use ANOVA to quantify the impact of each variable on bioactivity (e.g., IC50 values).
- Leverage computational SAR tools (QSAR models) to predict modifications enhancing target specificity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?
- Methodological Answer:
- Conduct sensitivity analysis on computational parameters (e.g., basis sets, solvation models) to identify prediction uncertainties.
- Validate with isotopic labeling experiments (e.g., ¹⁵N tracing) to track reaction intermediates.
- Cross-reference with ICReDD’s hybrid methodology, where experimental outliers are fed back into computational workflows to refine reaction path algorithms .
Experimental Design and Optimization
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer:
- Optimize continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic hydrazide formation steps.
- Use CFD simulations (ANSYS Fluent, COMSOL) to model fluid dynamics and minimize side reactions.
- Refer to RDF2050112 (reaction fundamentals and reactor design) for scalable engineering frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
